molecular formula C122H172N22O40 B1513083 Colimecycline CAS No. 58298-92-3

Colimecycline

Cat. No.: B1513083
CAS No.: 58298-92-3
M. Wt: 2586.8 g/mol
InChI Key: UZNWSTUSXOVSQZ-HIDVEBLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colimecycline is a tetracycline-class antibiotic complex designated for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a member of the tetracycline family, its primary research value lies in its mechanism of action, which involves binding to the 30S ribosomal subunit of bacteria. This binding action inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby exhibiting a bacteriostatic effect on susceptible microorganisms. Researchers investigate this compound to explore its antibacterial spectrum, potential synergies with other agents, and mechanisms of bacterial resistance. Like other tetracyclines, it is a subject of study in microbiology and infectious disease research for its activity against a range of Gram-positive and Gram-negative bacteria.

Properties

CAS No.

58298-92-3

Molecular Formula

C122H172N22O40

Molecular Weight

2586.8 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aS)-N-[[2-[(3S,6S,9S,12S,15R,18S,21S)-21-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(2S,3R)-2-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(6S)-6-methyloctanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-9,18-bis(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-6-yl]ethylamino]methyl]-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C122H172N22O40/c1-18-51(6)24-19-20-31-68(150)132-59(34-40-125-46-129-112(174)75-92(154)86(142(12)13)81-95(157)78-72(98(160)120(81,182)101(75)163)89(151)69-54(117(78,9)179)25-21-28-65(69)147)108(170)141-85(53(8)146)116(178)137-60(35-41-126-47-130-113(175)76-93(155)87(143(14)15)82-96(158)79-73(99(161)121(82,183)102(76)164)90(152)70-55(118(79,10)180)26-22-29-66(70)148)106(168)136-62-37-43-128-115(177)84(52(7)145)140-109(171)61(135-104(166)57(32-38-123)134-110(172)63(44-49(2)3)139-111(173)64(45-50(4)5)138-105(167)58(33-39-124)133-107(62)169)36-42-127-48-131-114(176)77-94(156)88(144(16)17)83-97(159)80-74(100(162)122(83,184)103(77)165)91(153)71-56(119(80,11)181)27-23-30-67(71)149/h21-23,25-30,49-53,57-64,78-88,95-97,125-127,145-149,154-162,179-184H,18-20,24,31-48,123-124H2,1-17H3,(H,128,177)(H,129,174)(H,130,175)(H,131,176)(H,132,150)(H,133,169)(H,134,172)(H,135,166)(H,136,168)(H,137,178)(H,138,167)(H,139,173)(H,140,171)(H,141,170)/t51-,52+,53+,57-,58-,59-,60-,61-,62-,63-,64+,78+,79+,80+,81+,82+,83+,84-,85-,86-,87-,88-,95-,96-,97-,117+,118+,119+,120-,121-,122-/m0/s1

InChI Key

UZNWSTUSXOVSQZ-HIDVEBLVSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C4=C([C@@]3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCNC(=O)C5=C([C@H]([C@@H]6[C@H]([C@H]7C(=C([C@@]6(C5=O)O)O)C(=O)C8=C([C@@]7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)N[C@H]9CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C1=C([C@@]3(C)O)C=CC=C1O)O)N(C)C)O)[C@@H](C)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O

Origin of Product

United States

Synthetic Pathways and Chemical Derivation of Colimecycline

Precursor Chemistry and Component Isolation/Synthesis

The foundation of colimecycline synthesis lies in the production of its two key components: a tetracycline (B611298) derivative and colistin (B93849). Each precursor has its own complex synthetic pathway, which has evolved significantly over decades of research.

Tetracyclines are a class of antibiotics characterized by a linear, fused tetracyclic nucleus of octahydrotetracene-2-carboxamide. wikipedia.org Historically, these compounds were produced through fermentation of Streptomyces bacteria or by semi-synthetic modifications of these natural products. wikipedia.orgharvard.edu This semi-synthetic approach, however, limited the scope of possible structural changes.

Modern advancements have led to the development of fully synthetic routes, which offer greater flexibility in designing novel analogues. harvard.educreative-diagnostics.com A significant breakthrough was the development of a practical, scalable total synthesis that allows for the creation of thousands of new tetracycline variants. harvard.edu This process often involves the construction of a key "AB enone" intermediate, which can then be converted to the full tetracycline scaffold through a sequence of reactions, including a pivotal Michael–Claisen cyclization to form the C-ring. harvard.edu

Chemical modifications are crucial for creating tetracycline derivatives with tailored properties. Research has focused on altering various positions on the tetracycline core to develop next-generation compounds. creative-diagnostics.com

Table 1: Key Positions for Tetracycline Modification

PositionType of ModificationResulting Analogue Class (Example)Reference
C7 and C9Introduction of various functional groups, particularly on the D-ring.Glycylcyclines (Tigecycline) creative-diagnostics.com
C4Substitution at the AB Enone stage.Positional variants with enhanced activity. harvard.edu
C2Modification of the carboxamide group.2-ethoxycarbonyl or 2-thiocarboxamide derivatives. nih.gov
C5, C6Oxidation or hydroxylation.5-deoxy-5-oxo-derivatives. nih.gov

These modifications are essential not only for tuning the antibacterial activity but also for introducing chemical handles necessary for subsequent conjugation reactions, such as the formation of this compound. An active tetracycline generally requires the linearly arranged DCBA naphthacene (B114907) ring system and a C4 amino group. mdpi.com

Colistin (also known as Polymyxin (B74138) E) is a complex, non-ribosomal lipopeptide antibiotic. acs.org It consists of a cyclic peptide of seven amino acid residues and a linear tripeptide side chain acylated at the N-terminus by a fatty acid. acs.orgjst.go.jp The synthesis of such a molecule is challenging due to the macrolactam ring and the presence of multiple L-α,γ-diaminobutyric acid (Dab) residues. ub.edu

The preparation of colistin and its analogues can be achieved through two primary methods:

Semi-synthesis : This involves the chemical or enzymatic manipulation of natural colistin obtained from fermentation processes. It is often used to create analogues with alterations in the linear lipotripeptide chain. ub.edu

Total Chemical Synthesis : This approach involves the complete, step-by-step assembly of the peptide. Solid-Phase Peptide Synthesis (SPPS) is a common technique employed, which allows for the controlled, sequential addition of amino acids. ub.eduresearchgate.net The use of orthogonal protecting groups (such as Boc and Alloc) is critical to manage the reactive side chains of the Dab residues during synthesis. researchgate.net

Researchers have developed numerous colistin analogues to improve its properties, often by modifying the fatty acid tail or the amino acid sequence to reduce the nephrotoxicity associated with the parent drug. acs.org

Conjugation Methodologies for this compound Formation

The formation of this compound involves the covalent linkage of a tetracycline molecule to the colistin peptide. This process, known as bioconjugation, requires chemo-selective reactions that join the two precursors without disrupting their structurally complex and sensitive functionalities. While the precise industrial synthesis of this compound is proprietary, the chemical principles for such a conjugation are well-established. It has been described as a conjugate of colistin with three molecules of tetracycline. scribd.com

The linkage between tetracycline and colistin likely involves the reaction between functional groups present on both molecules. Colistin is rich in primary amine groups from its Dab residues, which are excellent nucleophiles. Tetracycline possesses several hydroxyl groups and an amide group that can be modified to participate in conjugation reactions.

Commonly employed conjugation chemistries that could be applied include:

Amide Bond Formation : This is a highly robust and common method for linking molecules. A carboxylic acid group (either inherent or introduced onto the tetracycline moiety) can be "activated" using a coupling agent like a carbodiimide (B86325) (e.g., EDC) with N-hydroxysuccinimide (NHS). This activated ester then readily reacts with one of the primary amine groups on colistin’s Dab residues to form a stable amide bond. frontiersin.org

Reductive Amination : This reaction forms a stable carbon-nitrogen bond by reacting an aldehyde or ketone with a primary amine. A derivative of tetracycline could be functionalized with an aldehyde, which would then react with a colistin amine to form an intermediate imine (Schiff base). This intermediate is subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. frontiersin.org

Thiol-Maleimide Coupling : If one of the precursors is modified to contain a thiol (sulfhydryl) group and the other a maleimide (B117702) group, they can be joined via a Michael addition reaction. invivogen.comqyaobio.com This method is highly specific and efficient, commonly used in the synthesis of antibody-drug conjugates. creative-biolabs.comnih.gov

The reaction conditions for these conjugations must be carefully controlled. They are typically performed in aqueous or mixed aqueous/organic solvent systems at or near neutral pH and at mild temperatures to prevent the degradation of the sensitive precursor molecules. frontiersin.org

Stereochemistry is a critical aspect of this compound synthesis, as the biological activity of both tetracycline and colistin is dependent on their specific three-dimensional structures. numberanalytics.comwikipedia.org Both precursors are chiral and contain multiple stereocenters. mdpi.comacs.org

Table 2: Stereochemical Challenges in this compound Synthesis

ChallengeDescriptionMitigation StrategyReference
Precursor Integrity The synthesis of tetracycline and colistin analogues must yield the correct stereoisomer.Use of stereoselective reactions, chiral auxiliaries, or chiral catalysts during precursor synthesis. numberanalytics.comyoutube.com
Racemization during Conjugation The activation of carboxylic acids for amide coupling can sometimes lead to racemization at the adjacent stereocenter.Use of specific, non-racemizing coupling reagents and carefully controlled reaction conditions (e.g., low temperature). gyrosproteintechnologies.com
Stability of Stereocenters The multiple stereocenters on both molecules must remain intact during the final linkage and purification steps.Avoidance of harsh conditions (strong acids/bases, high heat) that could cause epimerization. unibo.it

The goal of the conjugation is to form the desired bond without altering any of the pre-existing stereocenters on either the tetracycline or colistin backbone. unibo.it The choice of reaction must therefore be one that proceeds under conditions mild enough to preserve the stereochemical integrity of the entire conjugate molecule. youtube.com

Optimization of Synthetic Yield and Purity for Research Applications

For any complex synthetic molecule intended for research or pharmaceutical use, maximizing the yield and ensuring high purity are paramount. The optimization process for this compound synthesis involves a multi-faceted approach targeting both the precursor syntheses and the final conjugation step.

Key strategies for optimization include:

Reaction Kinetics : A deep understanding of reaction kinetics allows for the fine-tuning of parameters such as temperature, pressure, and reactant concentrations to maximize product formation and minimize byproducts. azom.combiotage.com

Reagent and Solvent Selection : The choice of solvents and reagents can significantly impact yield and purity. biotage.com For peptide synthesis, monitoring steps like deprotection in real-time can prevent the formation of deletion or truncated sequences, which are common impurities. gyrosproteintechnologies.com

Purification Methods : Given the complexity and size of this compound, purification is a critical and challenging step. Advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are essential to separate the final conjugate from unreacted precursors, reagents, and any side products. Developing efficient purification protocols is key to achieving the high purity required for research applications. azom.com

Ultimately, a high-yielding and pure synthesis is achieved through the strategic implementation of optimized reaction conditions, careful process design, and rigorous purification, ensuring a reliable supply of the compound for further study. azom.comneulandlabs.com

Molecular Structure and Conformational Analysis of Colimecycline

Primary and Secondary Structural Elucidation Techniques

The precise determination of colimecycline's structure relies on a combination of advanced spectroscopic and chromatographic methods. These techniques provide a comprehensive picture of its atomic composition, connectivity, and purity. springernature.comnih.gov

Spectroscopic Methods for Structural Assignment (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive identification of this compound's molecular framework is achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS): This powerful analytical technique is crucial for accurately determining the molecular weight and elemental composition of this compound. hodoodo.com HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula (e.g., C₂₉H₃₈N₄O₁₀ for the lymecycline (B608756) moiety). medkoo.comnih.gov This high level of precision helps distinguish this compound from other related compounds or potential impurities, even those with the same nominal mass. chemblink.comchemicalbook.com Tandem MS/MS approaches can further provide structural information by fragmenting the molecule and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for mapping the atomic connectivity of this compound. springernature.comnih.govpharmacompass.com One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule. pharmaffiliates.com For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal direct and long-range correlations between protons and carbons, respectively. This allows for the unambiguous assignment of all atoms within the tetracycline (B611298) backbone and the attached lysinomethyl group. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for the Tetracycline Core
Carbon AtomTypical Chemical Shift (ppm)Environment
C=O (C1, C11, C12)180-200Carbonyl groups
Aromatic/Enol (C10, C11a, C12a)100-150sp² hybridized carbons in rings
C-N/C-O (C4, C4a, C5a, C6)50-80Carbons bonded to heteroatoms
Aliphatic (C5, C7, C8, C9)20-50sp³ hybridized ring carbons
-N(CH₃)₂~40Dimethylamino group
-CH₃ (at C6)~25Methyl group

Note: These are generalized values for the tetracycline scaffold. Actual shifts for this compound will be influenced by the lysinomethyl substituent and solvent conditions.

Chromatographic Purity Assessment

Ensuring the purity of this compound is critical for its use as a pharmaceutical substance. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment. chemicalbook.comquickcompany.inmedkoo.comlookchem.com

HPLC separates this compound from its potential impurities, such as starting materials, synthetic by-products, and degradation products. researchgate.net A common approach involves using a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent. Detection is often performed using a Diode-Array Detector (DAD) or a UV-Vis detector. patsnap.com

Peak purity analysis is a key component of this process. researchgate.net By using a DAD, the UV-Vis spectrum can be recorded across the entire chromatographic peak. For a pure substance, the spectrum should be consistent from the upslope to the downslope of the peak. Any spectral inconsistencies suggest the presence of a co-eluting impurity. The purity is often quantified by calculating the peak area of the main component relative to the total area of all detected peaks. quickcompany.inlookchem.com For more complex analyses, HPLC can be coupled with mass spectrometry (LC-MS), providing mass information for each separated peak and enhancing impurity identification.

Table 2: Typical Parameters for HPLC Purity Assessment
ParameterTypical SettingPurpose
Column C18 (Reversed-Phase), 5 µm particle sizeSeparation based on hydrophobicity
Mobile Phase Gradient of aqueous buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile)To elute components with varying polarities
Flow Rate 1.0 - 1.5 mL/minControls retention time and resolution
Detection UV at a specific wavelength (e.g., 280 nm or 350 nm) or DADQuantifies and identifies eluting compounds
Column Temp. 25-40 °CEnsures reproducible retention times
Injection Vol. 10 - 20 µLAmount of sample introduced for analysis

Stereochemical Configuration and Isomerism

The biological activity of tetracyclines is intimately linked to their complex three-dimensional structure. google.com this compound possesses a rigid, polycyclic backbone with multiple stereogenic centers, making stereochemistry a critical aspect of its molecular identity. ncats.io

Determination of Absolute and Relative Stereochemistry

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. creative-diagnostics.com The tetracycline core of this compound has several chiral centers, primarily at positions C4, C4a, C5a, and C12a. google.comncats.io

Absolute Configuration refers to the precise 3D arrangement of atoms at each chiral center, described by the Cahn-Ingold-Prelog (R/S) notation. This is typically determined definitively using methods like X-ray crystallography on a single crystal of the compound or a suitable derivative.

Relative Configuration describes the stereochemical relationship between different chiral centers within the same molecule. Techniques like 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, helping to establish their relative positions (e.g., cis or trans) on the ring system. researchgate.net

The naturally occurring, biologically active tetracyclines have a specific, conserved stereochemistry. For instance, the hydrogen at C4a is trans to the hydroxyl group at C12a, and the C4 dimethylamino group is cis to the hydrogen at C4a. Any deviation from this configuration can drastically alter the molecule's properties.

Table 3: Key Stereocenters of the Tetracycline Core in this compound
StereocenterTypical Absolute ConfigurationSignificance
C4 SCrucial for antibacterial activity; prone to epimerization.
C4a SDefines the junction between the A and B rings.
C5a RDefines the junction between the B and C rings.
C12a RKey part of the metal-binding site.

Note: The L-lysine component of this compound also contains a chiral center, which is in the (S) configuration. medkoo.com

Impact of Stereochemistry on Molecular Interactions

The specific stereochemical arrangement of this compound is paramount for its primary biological interaction: binding to the bacterial ribosome to inhibit protein synthesis. patsnap.com The molecule's shape and the spatial orientation of its functional groups—particularly the dimethylamino group at C4 and the keto-enol system on the A-ring—are precisely evolved to fit into the binding pocket on the 30S ribosomal subunit. creative-diagnostics.com

Epimerization, a change in the stereochemistry at a single chiral center, can have a profound impact. The C4 position is particularly susceptible to epimerization under acidic conditions, converting the natural (4S)-dimethylamino group to its (4R)-epimer (epitetracycline). This epimer has significantly reduced antibacterial activity because its altered shape hinders effective binding to the ribosome. researchgate.net

Furthermore, the stereochemistry of the BCD-ring system creates a specific hydrophilic face that is essential for chelating divalent metal ions like Mg²⁺. The resulting tetracycline-Mg²⁺ complex is believed to be the active species that binds to the ribosome. creative-diagnostics.com

Conformational Dynamics and Preferred Orientations

The four-ring system of this compound is not perfectly flat. The molecule can adopt different three-dimensional shapes, or conformations, due to rotations around its single bonds. chemrxiv.org This conformational flexibility is important for its ability to traverse biological membranes and adapt its shape to fit into its target binding site.

Computational modeling, using methods like molecular mechanics (MM) or molecular dynamics (MD) simulations, is a key tool for exploring the conformational landscape of this compound. chemrxiv.org These methods calculate the potential energy of different conformations, allowing researchers to identify the most stable, low-energy structures. These in-silico findings can be correlated with experimental data from techniques like NMR, which can provide insights into the molecule's average conformation in solution. The specific conformation of this compound can also be influenced by its environment, such as the polarity of the solvent or the presence of a binding partner like a metal ion or a ribosomal target. creative-diagnostics.com

Table 4: Energetic Contributions to Molecular Conformation
Type of StrainDescriptionFavorable Conformation
Torsional Strain Repulsion between bonding electrons on adjacent atoms.Staggered arrangements are favored over eclipsed ones.
Steric Strain Repulsive interaction when non-bonded atoms are forced too close together.Conformations that place large groups far apart are favored (e.g., anti-periplanar).
Angle Strain Occurs when bond angles deviate from their ideal values (e.g., 109.5° for sp³ carbon).Ring systems adopt non-planar shapes (e.g., chair, boat) to relieve strain.
Van der Waals Forces Weak attractive or repulsive forces between non-bonded atoms.Optimized to balance attractive and repulsive components for overall stability.

Molecular and Conformational Landscape of this compound

This compound, a complex antibiotic, is a conjugate of the polymyxin (B74138) antibiotic colistin (B93849) and the tetracycline antibiotic oxytetracycline. Its large and intricate molecular architecture presents a significant challenge for complete structural elucidation and conformational analysis. Understanding the three-dimensional arrangement of its atoms and the dynamic changes in its shape is crucial for comprehending its mechanism of action. This article delves into the molecular structure and conformational analysis of this compound, exploring both computational and experimental approaches used to study this and related molecules.

The conformational landscape of tetracycline derivatives, which form a core part of this compound, has been a subject of detailed investigation. Tetracyclines can exist in different tautomeric and ionization states depending on the pH, which in turn influences their conformation. researchgate.netnih.gov Two principal conformations are generally recognized for the tetracycline scaffold: an extended conformation and a twisted conformation. researchgate.net The relative stability of these conformations is influenced by the solvent environment. researchgate.netnih.gov For instance, in aqueous solutions, the extended conformation of tetracycline is suggested to be more stable than the twisted form. researchgate.net

Table 1: Predominant Conformations of Tetracycline Derivatives
DerivativePredominant ConformationMethod of AnalysisKey Findings
TetracyclineExtendedDensity Functional Theory (DFT)The extended conformation is 3-3.5 kcal/mol more stable than the twisted one in aqueous solution. researchgate.net
Anhydrotetracycline (zwitterionic)ExtendedSemiempirical quantum mechanical AM1 modelThe extended form is the most abundant for the zwitterionic species in both gas phase and water solution. nih.gov

MD simulations of tetracycline and its derivatives have been employed to understand their interactions with various environments and their degradation pathways. acs.orgnih.gov These studies reveal the dynamic nature of the tetracycline scaffold and the importance of specific functional groups in its interactions. For example, reactive MD simulations have been used to study the degradation of tetracycline antibiotics, identifying key reaction sites on the molecule. nih.govresearchgate.net

Similarly, computational studies, including all-atom MD simulations, have been instrumental in elucidating the structure-activity relationship of polymyxins like colistin. nih.govrsc.orgnih.gov These simulations have helped to understand how polymyxins fold and interact with the bacterial outer membrane, highlighting the roles of different amino acid residues in these processes. nih.govrsc.org Such computational approaches could be extended to model the full this compound conjugate, predicting its likely conformations and interactions with biological targets.

Table 2: Application of Computational Modeling to Tetracyclines and Polymyxins
Molecule/SystemComputational MethodKey Insights from Modeling
Tetracycline derivativesMolecular Dynamics (MD) SimulationsPrediction of binding capacity to molecularly imprinted polymers. acs.org
Tetracycline antibioticsReactive Molecular Dynamics (MD)Identification of reaction sites during degradation by cold atmospheric plasmas. nih.govresearchgate.net
Polymyxin BAll-atom Molecular Dynamics (MD)Deciphering the role of each residue in conformational folding and interaction with the bacterial outer membrane. nih.govrsc.org

Experimental techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are indispensable for determining the three-dimensional structures of molecules and their complexes at atomic resolution. nih.govasm.orgcam.ac.uk While a crystal structure of this compound itself has not been reported, a wealth of structural data exists for its components and related compounds, particularly their complexes with biological targets.

X-ray crystallography has been instrumental in revealing the binding modes of various tetracycline derivatives to the ribosome, their primary target. researchgate.net These studies have provided detailed pictures of the interactions between the tetracycline core and ribosomal RNA and proteins, explaining their mechanism of action. researchgate.net For instance, the crystal structure of tetracycline bound to the 30S ribosomal subunit shows the specific interactions that block the binding of aminoacyl-tRNA. researchgate.net

Cryo-EM has emerged as a powerful technique for studying large and flexible complexes, making it particularly suitable for investigating antibiotic-ribosome interactions. nih.govasm.org High-resolution cryo-EM structures have been determined for various antibiotics, including tetracyclines, in complex with bacterial ribosomes. nih.govasm.org These structures provide a precise description of the antibiotic-ribosome interactions, including the role of solvent molecules. nih.gov Furthermore, cryo-EM has been used to study multidrug efflux pumps in complex with antibiotics, offering insights into resistance mechanisms. asm.org

Although a direct structure of this compound is not available, the existing crystallographic and cryo-EM data for tetracyclines and colistin-related molecules provide a solid foundation for understanding the potential structural and conformational properties of this complex antibiotic.

Table 3: Experimental Structural Studies of Tetracyclines and Related Compounds
Molecule/ComplexTechniqueKey Structural Findings
Tetracycline bound to the 30S ribosomal subunitX-ray CrystallographyRevealed the primary binding site and the mechanism of inhibiting protein synthesis. researchgate.net
Eravacycline (B3026998) bound to the A. baumannii ribosomeCryo-EMShowed that the ribosome utilizes electrostatic interactions to bind the drug. asm.org
Various antibiotics bound to the bacterial ribosomeCryo-EMProvided high-resolution structures showing conserved binding modes and the role of water molecules. nih.gov
Catalytic domain of the colistin resistance determinant MCR-2X-ray CrystallographyProvided a high-resolution model for understanding colistin resistance. nih.gov

Prodrug Design Principles and Biochemical Activation Mechanisms

Theoretical Framework of Drug Latentiation Applied to Colimecycline

The design of a prodrug, a process known as drug latentiation, involves the chemical modification of a biologically active compound to form a new molecule that can be converted into the active parent drug within the body. This approach is often employed to overcome undesirable pharmaceutical or pharmacokinetic properties of the parent drug.

Rationale for Temporarily Inactivating Parent Moieties

In the context of tetracycline (B611298) antibiotics, the parent moieties possess inherent therapeutic activity but may also exhibit limitations such as poor solubility, instability, or non-optimal absorption. By temporarily inactivating these parent molecules through the formation of a prodrug like this compound, several objectives can theoretically be achieved:

Improved Solubility: Tetracyclines can have limited aqueous solubility. Prodrug strategies, such as the formation of esters or other derivatives, can significantly enhance water solubility, making the drug more suitable for certain formulations.

Enhanced Stability: The chemical stability of tetracyclines can be sensitive to pH and light. A prodrug can be designed to be more stable under specific conditions, protecting the parent drug from degradation before it reaches its target site.

Modified Absorption and Distribution: The lipophilicity of a drug plays a crucial role in its ability to cross biological membranes. By modifying the parent tetracycline structure, a prodrug can be designed to have improved absorption characteristics.

Site-Specific Delivery: In some cases, prodrugs can be designed to be activated by enzymes that are specific to a particular tissue or cell type, thereby targeting the drug's action and reducing systemic side effects.

Design of Cleavable Linkers and Activation Triggers

The core of prodrug design lies in the creation of a cleavable linker that connects the promoiety (the temporary modification) to the parent drug. This linker must be stable enough to allow the prodrug to reach its intended site of action but also susceptible to cleavage to release the active drug. The activation of the prodrug can be triggered by various physiological conditions:

Enzymatic Cleavage: Many prodrugs are designed to be substrates for common enzymes found in the body, such as esterases, phosphatases, or amidases. These enzymes catalyze the hydrolysis of the linker, releasing the parent drug.

Chemical (Non-Enzymatic) Cleavage: Activation can also be triggered by non-enzymatic processes. For instance, some linkers are designed to be labile at specific pH values, such as the acidic environment of the stomach or the slightly alkaline conditions of the small intestine.

For a tetracycline prodrug like this compound, the linker would likely be attached to one of the functional groups on the tetracycline core structure, such as a hydroxyl or amide group. The choice of linker and promoiety would be guided by the desired physicochemical properties and the intended activation mechanism.

In Vitro Biochemical Activation Studies

To validate the design of a prodrug and understand its mechanism of activation, a series of in vitro biochemical studies are essential. These studies aim to characterize the rate and mechanism of conversion of the prodrug to the active parent drug under controlled laboratory conditions.

Enzymatic Hydrolysis Mechanisms and Kinetics

In vitro enzymatic assays are performed to investigate the role of specific enzymes in the activation of the prodrug. These studies typically involve incubating the prodrug with purified enzymes or tissue homogenates (e.g., from the liver, plasma, or intestine) that are known to contain high concentrations of hydrolytic enzymes.

The general procedure for such a study would involve:

Incubating this compound at a known concentration with a specific enzyme or tissue homogenate in a buffered solution at a physiological temperature (e.g., 37°C).

Collecting samples at various time points.

Analyzing the samples using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the concentration of the prodrug and the corresponding increase in the concentration of the parent tetracycline.

From this data, key kinetic parameters can be determined:

Kinetic ParameterDescription
Half-life (t½) The time required for 50% of the prodrug to be converted to the parent drug.
Rate Constant (k) A measure of the speed of the conversion reaction.
Michaelis-Menten kinetics (if applicable) For enzyme-catalyzed reactions, this model can be used to determine the maximum rate of reaction (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax.

Non-Enzymatic Release Pathways (e.g., pH-dependent cleavage)

To assess the contribution of non-enzymatic hydrolysis to the activation of the prodrug, stability studies are conducted across a range of pH values that mimic the physiological conditions found in the gastrointestinal tract and other parts of the body.

A typical experimental setup would involve:

Preparing buffer solutions at various pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, pH 7.4 for blood).

Dissolving the prodrug in each buffer and incubating at a constant temperature.

Monitoring the concentration of the prodrug and the parent drug over time using a suitable analytical method.

The results of these studies would reveal the pH-stability profile of this compound and the rate of its chemical conversion to the parent tetracycline. This information is crucial for predicting the extent of non-enzymatic activation in different biological compartments.

Characterization of Released Parent Compounds In Vitro

A critical step in the in vitro evaluation of a prodrug is the unambiguous identification and characterization of the released parent compound. This ensures that the prodrug is indeed converting to the expected active drug and not to an inactive or potentially toxic metabolite.

Various analytical techniques can be employed for this purpose:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Used to separate the prodrug from the parent drug and other potential degradation products. The retention time of the released compound is compared to that of an authentic standard of the parent drug.
Mass Spectrometry (MS) Coupled with HPLC (LC-MS), this technique provides molecular weight information and fragmentation patterns, which can be used to confirm the identity of the released compound by comparing its mass spectrum to that of the parent drug standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information about the released compound, confirming its chemical structure.

By performing these characterization studies, researchers can definitively confirm the successful in vitro release of the active parent tetracycline from the this compound prodrug.

Analytical Detection and Quantification of Release Products

The primary release product of this compound is tetracycline. The detection and quantification of tetracycline, as well as other potential degradation products, are crucial for studying the release kinetics and stability of this compound. A variety of analytical techniques are available for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common and robust method. nih.govnih.gov

HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, allow for the separation, identification, and quantification of tetracycline and its related substances. rsc.org For instance, a reversed-phase HPLC method can effectively separate tetracycline from its common epimers and degradation products.

Table 1: Example HPLC Method Parameters for Tetracycline Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase A mixture of acetonitrile (B52724), water, and an acid modifier (e.g., perchloric acid or formic acid)
Flow Rate Typically 1.0 mL/min
Detection UV at 350 nm or Mass Spectrometry

| Temperature | Ambient or controlled (e.g., 30°C) |

This table presents typical starting conditions for the analytical detection of tetracycline, the active component released from this compound. Method optimization would be required for specific applications.

Other analytical techniques that can be employed for the detection of tetracyclines include spectrophotometry and chemiluminescence methods.

Influence of Buffer Systems and Environmental Factors on Release Rates

The rate of hydrolysis of this compound to release tetracycline is significantly influenced by the chemical environment, particularly the pH of the surrounding medium, which is often controlled in experimental setting by buffer systems. Temperature is another critical environmental factor that affects the kinetics of this release.

Influence of Buffer Systems and pH:

The stability of the tetracycline molecule itself is pH-dependent. researchgate.net Generally, tetracyclines are more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions. nih.gov The hydrolysis of the prodrug linkage in this compound is also expected to be pH-sensitive. The pH of the solution can catalyze the hydrolysis reaction, with the rate being different in acidic, neutral, and basic conditions. For tetracyclines, hydrolysis rates generally increase as the pH increases from acidic to alkaline. researchgate.net Therefore, the choice of buffer system is critical in studies of this compound release, as it dictates the pH and can also have specific catalytic or inhibitory effects on the hydrolysis reaction. nih.gov

Influence of Temperature:

The degradation of tetracyclines, and by extension the release of tetracycline from a prodrug like this compound, is temperature-dependent. researchgate.net Increased temperatures generally lead to an increase in the rate of chemical reactions, including hydrolysis. This relationship often follows the Arrhenius equation, which describes the temperature dependence of reaction rates. Therefore, storing this compound formulations at elevated temperatures would be expected to accelerate the release of tetracycline.

Table 2: Illustrative Impact of pH and Temperature on Tetracycline Stability (General)

pH Temperature (°C) Relative Degradation Rate
3 25 Low
7 25 Moderate
9 25 High
7 4 Low

This table provides a qualitative illustration of the general stability trends for tetracyclines based on available literature. Specific kinetic data for this compound is not available.

Molecular and Cellular Mechanisms of Action Non Clinical Focus

Interaction with Specific Molecular Targets and Biological Pathways

The efficacy of colimecycline stems from its dual-front assault on bacterial cells. The lymecycline (B608756) component targets the internal protein synthesis machinery, while the colistin (B93849) component targets the protective outer membrane of Gram-negative bacteria.

The lymecycline component of this compound acts by inhibiting protein synthesis, a fundamental process for bacterial growth and replication. theonlineclinic.co.ukpatsnap.com This bacteriostatic effect is achieved by specifically targeting the bacterial ribosome. austell.co.za Lymecycline, like other tetracyclines, binds to the 30S ribosomal subunit. austell.co.zadrugbank.commpa.semhmedical.com This binding is reversible in nature.

The primary binding site for tetracyclines is a single high-affinity site on the 30S subunit, which prevents the aminoacyl-tRNA (aa-tRNA) from accessing the acceptor (A) site on the mRNA-ribosome complex. austell.co.zamhmedical.com By blocking the A site, lymecycline effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting translation. patsnap.comaustell.co.zampa.se While multiple lower-affinity binding sites have been identified, it is the binding to the primary high-affinity site that is considered responsible for the primary inhibitory effect. Research has determined the dissociation constant (Kd) for this high-affinity interaction.

Tetracycline (B611298) ComponentMolecular TargetBinding SiteReported Dissociation Constant (Kd)
Tetracycline30S Ribosomal SubunitHigh-affinity site1 to 20 µM

This table summarizes the binding affinity of the tetracycline class of antibiotics to their ribosomal target.

The colistin component is a polycationic peptide that is rapidly bactericidal, primarily against Gram-negative bacteria. Its principal target is the lipopolysaccharide (LPS) component of the outer membrane. plos.org The mechanism begins with an electrostatic interaction between the positively charged colistin (specifically its diaminobutyric acid residues) and the negatively charged phosphate (B84403) groups of lipid A, a core component of LPS. nih.gov

This initial binding competitively displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are crucial for stabilizing the LPS layer by forming bridges between adjacent LPS molecules. nih.govdovepress.com The displacement of these cations destabilizes and disrupts the integrity of the outer membrane, increasing its permeability. dovepress.comnih.gov Following this initial disruption, colistin's fatty acid tail inserts into the membrane, further disorganizing the membrane structure. pnas.org This allows colistin to traverse the outer membrane in a process described as 'self-directed uptake'. nih.gov

Recent findings have revealed that colistin's action is not limited to the outer membrane. It also targets LPS that is present in the cytoplasmic (inner) membrane. nih.govacs.orgelifesciences.org This interaction with inner membrane LPS is considered essential for causing the disruption that leads to leakage of vital cytoplasmic contents and, ultimately, cell lysis and death. nih.govacs.orgbiorxiv.org

The primary mechanism of this synergy involves the membrane-perturbing action of colistin. Even at sub-inhibitory concentrations, colistin can cause a degree of outer membrane permeabilization in both susceptible and resistant bacteria. dovepress.comasm.orgnih.gov This disruption, while not sufficient on its own to kill a resistant cell, increases the permeability of the outer membrane. asm.org This increased permeability facilitates the entry of the lymecycline component into the bacterial cell, allowing it to bypass resistance mechanisms such as efflux pumps, which actively remove tetracyclines from the cell. asm.org By increasing the intracellular concentration of lymecycline, colistin potentiates its ability to reach its ribosomal target and inhibit protein synthesis effectively. dovepress.comasm.org This synergistic mechanism allows the combination to be effective against bacteria that may be resistant to either drug alone. asm.orgasm.org

Mechanistic Studies using In Vitro Biological Systems

The distinct mechanisms of this compound's components have been elucidated and quantified using various in vitro biological systems. These cell-free and model systems allow for the isolated study of specific molecular interactions without the complexity of a living cell.

Cell-free protein synthesis (CFPS) systems, often derived from Escherichia coli extracts (such as the S30 extract), provide a powerful tool for studying the direct inhibitory effects of antibiotics on translation. pnas.orgnih.gov These in vitro systems contain all the necessary components for transcription and translation, including ribosomes, tRNAs, and enzymes. elifesciences.org

To study the tetracycline component of this compound, a CFPS system is typically programmed with a DNA template encoding a reporter protein, such as Green Fluorescent Protein (GFP). pnas.orgoup.com The synthesis of the reporter protein can be easily monitored by measuring its fluorescence. pnas.orgoup.com When a tetracycline antibiotic is introduced into the reaction, it binds to the 30S ribosomal subunits present in the extract and inhibits protein synthesis. frontiersin.orgnih.gov This results in a dose-dependent decrease in the production of the reporter protein, which can be quantified to determine the antibiotic's inhibitory potency, often expressed as an IC50 value (the concentration required to inhibit protein synthesis by 50%). pnas.org Such assays have been used to compare the inhibitory activity of various tetracycline derivatives and confirm their mechanism of action at the ribosomal level. pnas.orgpnas.orgoup.com

Assay TypeSystem ComponentsMeasured EffectExample Output
E. coli Cell-Free Transcription/TranslationCell extract (ribosomes, factors), DNA template (e.g., for GFP), amino acids, energy sourceDose-dependent inhibition of reporter protein synthesisIC50 Value

This table outlines the typical setup and output of a cell-free protein synthesis assay used to study translation inhibitors like tetracyclines.

Liposomes, which are artificial lipid vesicles, serve as excellent models for bacterial cell membranes and are widely used to study the membrane-disrupting effects of agents like colistin. acs.orgmdpi.com These model systems allow for controlled experiments on membrane permeability and disruption under specific lipid compositions. acs.orgnih.gov

In a typical assay, large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) are prepared with a lipid composition that mimics either a simple phospholipid membrane or, more accurately, the Gram-negative outer membrane by including LPS. nih.govacs.org These vesicles are loaded with a fluorescent dye, such as calcein, at a concentration that causes its fluorescence to be self-quenched. acs.org When colistin is added to the external solution, it interacts with the liposome (B1194612) membrane. If the membrane is permeabilized or disrupted, the entrapped dye leaks out into the surrounding buffer, becomes diluted, and consequently fluoresces. The increase in fluorescence over time is a direct measure of membrane leakage and permeability. acs.org

Studies using these systems have conclusively shown that colistin's ability to permeabilize lipid bilayers is profoundly dependent on the presence of LPS. nih.govacs.orgnih.gov In liposomes made of only phospholipids (B1166683) like POPC, colistin induces minimal leakage. However, the incorporation of even small fractions of LPS into the membrane dramatically increases colistin-induced permeability. nih.govacs.orgresearchgate.net

Model Membrane Composition (LPS/POPC weight ratio)Colistin ConcentrationObserved Maximum Permeability (Leakage %)
0 (Pure POPC)10 µM~10%
1:10010 µM~30%
1:3010 µM~55%
1:1010 µM~55%

Data adapted from vesicle leakage experiments showing the positive correlation between the fraction of LPS in a model membrane and the degree of membrane permeabilization induced by colistin. nih.govacs.org

Reporter Gene Assays for Pathway Modulation in Engineered Cells (Non-human, non-clinical)

Reporter gene assays are fundamental tools for dissecting the influence of chemical compounds on cellular pathways. In the context of tetracyclines, these assays are pivotal in understanding gene regulation. Such systems often employ a reporter gene, like luciferase or green fluorescent protein (GFP), linked to a specific promoter or regulatory element of interest. When introduced into engineered cells, the expression of the reporter gene serves as a proxy for the activity of the targeted pathway.

The tetracycline-inducible (Tet-On/Tet-Off) systems are a prime example of the application of tetracycline's molecular interactions in reporter gene assays. nih.gov These systems are built around the E. coli Tn10 tetracycline resistance operon, which includes the Tet repressor protein (TetR) and the Tet operator (TetO) DNA sequence. nih.gov In the Tet-Off system, the TetR fused to a transactivator domain binds to TetO in the absence of a tetracycline derivative (like doxycycline), driving the expression of a linked reporter gene. The addition of the tetracycline derivative causes a conformational change in TetR, making it detach from the TetO and thus turning off gene expression. nih.gov Conversely, the Tet-On system utilizes a reverse TetR (rtTA) that binds to the TetO only in the presence of the tetracycline analog, thereby activating transcription. nih.govnih.gov

These systems have been instrumental in studying gene function in various non-human, non-clinical models, including rodent and non-human primate cells. nih.govplos.orgresearchgate.net For instance, they have been used to achieve long-term, doxycycline-regulated transgene expression in non-human primates, demonstrating the ability to control gene activity externally. nih.govresearchgate.net While not a direct measure of this compound's modulatory effects on endogenous pathways, these assays highlight the well-characterized interaction of tetracyclines with specific bacterial protein-DNA complexes, a principle that can be adapted to study their broader effects on gene regulation.

Table 1: Components of Tetracycline-Inducible Reporter Systems

ComponentFunctionSystem
Tet Repressor (TetR)Binds to TetO DNA in the absence of tetracycline, repressing transcription.Tet-Off
Reverse TetR (rtTA)Binds to TetO DNA in the presence of tetracycline, activating transcription.Tet-On
Tet Operator (TetO)DNA sequence to which TetR or rtTA binds.Both
Doxycycline (B596269)A tetracycline analog that acts as an inducer or repressor.Both
Reporter Gene (e.g., Luciferase, GFP)Produces a measurable signal upon expression.Both

Investigation of Downstream Molecular Effects

Alterations in Gene Expression Profiles in Model Organisms (e.g., E. coli molecular studies)

Tetracyclines, including by extension this compound, are known to induce significant changes in the gene expression profiles of bacteria such as Escherichia coli. These alterations are often a direct consequence of the bacterium's response to the antibiotic stress and the development of resistance.

A primary mechanism of tetracycline resistance in E. coli involves the expression of efflux pumps, which actively transport the antibiotic out of the cell. The expression of these pumps is tightly regulated. For example, the tetA gene, which codes for an efflux pump, is controlled by the tetR gene, encoding a repressor protein. researchgate.net In the absence of tetracycline, TetR binds to the operator region of the tetA gene, preventing its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases it from the operator, leading to the expression of the TetA efflux pump. researchgate.net Studies have shown that exposure to tetracycline leads to a concentration-dependent increase in tetA mRNA levels. dtu.dk

Beyond the specific tet genes, tetracycline exposure can lead to global changes in the E. coli transcriptome. In tetracycline-resistant E. coli, there is a notable transcriptional and metabolic remodeling, including the downregulation of the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, prolonged exposure to tetracycline can induce the overexpression of multiple efflux pump genes, not just tetA. asm.org For instance, in an E. coli strain with a deleted acrAB efflux pump system, tetracycline exposure led to a significant increase in the expression of acrF, suggesting a compensatory mechanism. asm.org Low concentrations of tetracycline have also been shown to stimulate the expression of various antibiotic resistance genes, including those for tetracycline resistance (tetA, tetE, tetZ), β-lactam resistance (blaTEM, blaFOX), and multidrug resistance (acrA, marA, marR). researchgate.net

Table 2: Selected E. coli Genes with Altered Expression in Response to Tetracycline

GeneFunctionEffect of TetracyclineReference
tetATetracycline efflux pumpUpregulation researchgate.netdtu.dk
tetRRepressor of tetAExpression is modulated researchgate.netdtu.dk
acrA, acrBMultidrug efflux pump componentsUpregulation nih.govresearchgate.net
marA, marRRegulators of multidrug resistanceUpregulation researchgate.net
Genes of the TCA cycleCentral metabolismDownregulation in resistant strains nih.gov

Changes in Protein Synthesis Rates and Quality Control in vitro

The primary and most well-characterized molecular action of tetracycline antibiotics is the inhibition of protein synthesis in bacteria. This effect has been extensively studied in in vitro systems, providing a detailed understanding of the mechanism at the ribosomal level.

Tetracyclines exert their bacteriostatic effect by binding to the bacterial 30S ribosomal subunit. wikipedia.org This binding physically blocks the A-site of the ribosome, which is the binding site for aminoacyl-tRNA. mdpi.com By occupying the A-site, tetracycline prevents the incoming aminoacyl-tRNA from binding to the ribosome-mRNA complex. This effectively halts the elongation step of protein synthesis, as new amino acids cannot be added to the growing polypeptide chain. wikipedia.org This mechanism has been confirmed in cell-free translation systems using extracts from both E. coli and Bacillus subtilis. asm.org

More recent studies have revealed additional layers to this mechanism. For instance, some tetracyclines can also inhibit the translation initiation phase of protein synthesis. They can induce a conformational change in Initiation Factor 3 (IF3) on the 30S ribosomal subunit, which can interfere with the formation of the 70S initiation complex. frontiersin.org

It is important to note that while the primary target of clinically relevant tetracyclines is the ribosome, some tetracycline analogs that are poor inhibitors of protein synthesis in vitro still exhibit antibacterial activity. asm.org This suggests that for some derivatives, the primary site of action may be the cytoplasmic membrane rather than the ribosome. asm.org However, for the classical tetracyclines, the inhibition of protein synthesis remains the central mechanism of action. In in vitro studies on mammalian cell lines, tetracyclines have also been shown to inhibit protein degradation at certain concentrations, though they can suppress protein synthesis at higher concentrations. nih.gov

Table 3: Effect of Tetracyclines on in vitro Protein Synthesis

Step of Protein SynthesisMolecular TargetEffect of Tetracycline
Initiation30S ribosomal subunit, Initiation Factor 3 (IF3)Induction of conformational changes in IF3, potential destabilization of initiation complexes. frontiersin.org
ElongationA-site of the 30S ribosomal subunitBlocks binding of aminoacyl-tRNA, halting peptide chain elongation. wikipedia.orgmdpi.com

Impact on Metabolic Fluxes at a Molecular Level

The inhibition of protein synthesis and other cellular stresses induced by tetracyclines inevitably lead to significant rearrangements of the cell's metabolic network. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of the cellular metabolic state.

In E. coli, exposure to tetracycline, particularly in resistant strains that rely on energy-dependent efflux pumps, necessitates a major redistribution of metabolic fluxes. Tetracycline-resistant E. coli that utilize the TetA efflux pump exhibit a global metabolic shift towards a fermentative state. nih.gov This is characterized by a downregulation of the tricarboxylic acid (TCA) cycle, which is a key pathway for generating cellular energy in the form of ATP and reducing equivalents (NADH, FADH2). nih.gov This metabolic reprogramming is thought to be necessary to support the high energy demand of the proton motive force-dependent tetracycline efflux. nih.gov

While direct MFA studies specifically on this compound are not available, the existing research on tetracycline and its derivatives in E. coli provides a clear framework for its likely impact on cellular metabolism. The antibiotic-induced stress would be expected to cause a significant rerouting of carbon and energy fluxes to cope with the challenges of inhibited protein synthesis and, in resistant strains, the energetic cost of antibiotic efflux.

Table 4: Predicted Impact of Tetracycline on Metabolic Fluxes in E. coli

Metabolic PathwayPredicted Flux Change in Response to TetracyclineRationaleReference
Tricarboxylic Acid (TCA) CycleDecreasedTo conserve energy and redirect resources in resistant strains. nih.gov
GlycolysisPotentially increasedTo compensate for reduced energy from the TCA cycle and support efflux pump activity. nih.gov
Pentose Phosphate PathwayPotentially alteredTo meet the demands for NADPH for reductive biosynthesis and stress responses. frontiersin.org
Amino Acid Metabolism (e.g., Cysteine, Methionine)DownregulatedReflects a global shift in metabolic priorities under antibiotic stress. researchgate.net

Structure Activity Relationship Sar Studies of Colimecycline and Its Derivatives

Design and Synthesis of Colimecycline Analogues

The design of a hybrid molecule like this compound involves a dual focus: optimizing the individual antibacterial activities of the tetracycline (B611298) and colistin (B93849) components and engineering the linker that joins them to ensure stability in circulation and timely release of the active moieties at the site of infection. mdpi.com

The synthesis of this compound analogues would necessitate strategies for modifying both the tetracycline scaffold and the colistin peptide.

Tetracycline Moiety: The tetracycline backbone has been the subject of extensive synthetic modification to improve its potency, expand its spectrum of activity, and overcome resistance mechanisms like efflux pumps and ribosomal protection. biomedres.usnih.gov An active tetracycline requires the linearly arranged DCBA naphthacene (B114907) ring system. biomedres.usnih.gov Key modifications have historically focused on the "upper" and "lower" peripheries of the molecule. biomedres.us

C7 and C9 Positions: Modifications at the C7 and C9 positions of the D-ring have been particularly fruitful, leading to the development of second and third-generation tetracyclines. harvard.edumdpi.com For instance, the introduction of a dimethylamino group at C7 yielded minocycline, while the addition of a glycylamido moiety at C9 led to the glycylcyclines, such as tigecycline (B611373). harvard.edumdpi.com These substitutions, particularly at C9, can dramatically increase the affinity for the bacterial ribosome, helping to overcome ribosomal protection-mediated resistance. asm.orgfrontiersin.org

C6 Position: Removal of the C6-hydroxyl group to create 6-deoxytetracyclines, like doxycycline (B596269), enhances the chemical stability of the molecule. illinois.edu

Total Synthesis: Modern total synthesis approaches have enabled the creation of thousands of novel tetracycline analogues with modifications at positions previously inaccessible through semi-synthesis from natural products. harvard.edu This allows for the introduction of diverse functional groups, such as fluorocyclines (eravacycline) and aminomethylcyclines (omadacycline), which can be incorporated into a this compound design. mdpi.commdpi.com

Colistin Moiety: Colistin (Polymyxin E) is a non-ribosomal lipopeptide consisting of a cyclic heptapeptide, a linear tripeptide, and an N-terminal fatty acyl chain. nih.gov Its polycationic nature is crucial for its interaction with the bacterial outer membrane. nih.gov SAR studies on polymyxins have aimed to reduce the significant nephrotoxicity associated with this class while retaining antibacterial potency. acs.org

Fatty Acyl Tail: The length and structure of the fatty acid tail influence both the antibacterial activity and toxicity. Variations in hydrophobicity by altering the fatty acid can modulate the interaction with the lipid A component of lipopolysaccharide (LPS). acs.org

Peptide Ring: The five primary amine groups of the diaminobutyric acid (Dab) residues are essential for the electrostatic interaction with LPS. researchgate.net Systematic replacement of these Dab residues or other amino acids in the ring (e.g., at the P6/P7 positions) has been explored to create analogues with an improved therapeutic index. acs.org For instance, replacing the Dab-1 residue in the exocyclic part has been shown to reduce toxicity. acs.org

The linker connecting the tetracycline and colistin moieties is a critical component that dictates the conjugate's pharmacokinetic properties and mechanism of action. mdpi.comproteogenix.science Linkers can be broadly classified as non-cleavable or cleavable. creative-biolabs.com

Non-Cleavable Linkers: In this design, the this compound conjugate would act as a single, large molecule. The colistin part would serve to permeabilize the outer membrane of Gram-negative bacteria, facilitating the entry of the entire conjugate to allow the tetracycline portion to reach its ribosomal target. The stability of the linker is paramount. creative-biolabs.com

Cleavable Linkers: This approach is a prodrug strategy where the inactive conjugate is designed to release the two active antibiotics at the target site. mdpi.comencyclopedia.pub The cleavage mechanism can be triggered by various physiological or external stimuli:

Acid-Sensitive Linkers: Hydrazone or silyl (B83357) ether-based linkers can be designed to be stable at physiological pH (~7.4) but hydrolyze in the more acidic microenvironments of an infection or within bacterial cells. researchgate.net

Enzyme-Cleavable Linkers: Peptide linkers can be incorporated that are specifically cleaved by bacterial enzymes (e.g., proteases) or by lysosomal enzymes if the conjugate is internalized. creative-biolabs.comrsc.org Another strategy involves linkers like β-glucuronides, which are cleaved by the β-glucuronidase enzyme present in lysosomes. creative-biolabs.com

Reductively-Cleavable Linkers: Disulfide bonds can be used, which are stable in the bloodstream but are readily cleaved in the reducing environment inside a bacterial cell. researchgate.net

The design process involves tuning the linker's length, rigidity, and hydrophilicity to optimize solubility and prevent premature degradation while ensuring efficient cleavage upon reaching the target. mdpi.com

Correlation Between Structural Features and Biochemical Activities

In a cleavable-linker design, this compound functions as a prodrug. The rate of activation—the release of the active tetracycline and colistin—is governed by the chemical nature of the linker and its substituents. nih.gov

Ester-Based Linkers: If a carrier-linked prodrug strategy is used with an ester bond, the rate of hydrolysis by esterases can be tuned. encyclopedia.pub Sterically hindered esters will hydrolyze more slowly, leading to a sustained release profile, whereas less hindered esters will result in rapid activation.

Triggered Release: The kinetics of activation for stimulus-responsive linkers depend on the efficiency of the trigger. For an acid-labile hydrazone linker, the rate of cleavage is directly proportional to the acidity of the environment. researchgate.net For enzyme-cleavable linkers, the activation rate depends on the concentration and activity of the specific enzyme at the target site. mdpi.com

Colistin Methanesulfonate (CMS) as a Model: CMS itself is a well-known prodrug of colistin, where the primary amine groups of the Dab residues are modified with sulfomethyl groups. nih.govnih.gov This modification renders the molecule less toxic and inactive. In vivo, these sulfomethyl groups are hydrolyzed to slowly release active colistin. This principle of transiently modifying key functional groups to control activation kinetics is central to the prodrug design of a this compound conjugate.

The ultimate goal of the tetracycline moiety is to bind to the bacterial 30S ribosomal subunit and inhibit protein synthesis. mdpi.com The affinity of this binding is highly sensitive to structural modifications of the tetracycline core.

C9-Substitutions: The introduction of bulky, flexible side chains at the C9 position, such as the N,N-dimethylglycylamido group in glycylcyclines, has been shown to significantly enhance ribosomal binding affinity. asm.orgnih.gov This increased affinity is a key factor in overcoming resistance mediated by ribosomal protection proteins like Tet(M) and Tet(O). asm.org Studies have shown that N,N-dimethylglycylamido derivatives of doxycycline and 6-demethyl-6-deoxytetracycline bind to the ribosome approximately five times more effectively than tetracycline itself. asm.orgnih.govresearchgate.net

D-Ring Modifications: Other modifications to the D-ring, as seen in eravacycline (B3026998) and omadacycline, also maintain or enhance binding to the ribosome, allowing these agents to evade common resistance mechanisms. mdpi.com

A-Ring Integrity: The C4 dimethylamino group and the C1-C3 diketo substructure in the A-ring are considered essential for optimal antibacterial activity and ribosomal interaction. nih.gov

The following table summarizes the relative binding affinities of selected tetracycline analogues, illustrating the potent effect of C9 modifications.

CompoundMoiety ModificationRelative Ribosomal Binding Affinity (IC₅₀ vs. Tetracycline)
Tetracycline (Reference)1.0
DMG-DMDOT N,N-dimethylglycylamido at C9~5-fold higher
DMG-DOX N,N-dimethylglycylamido at C9~5-fold higher
Eravacycline Fluorine at C7, pyrrolidinoacetamido at C9~10-fold higher
Omadacycline Aminomethyl at C7, methylamino at C9Similar to minocycline
Data derived from studies on glycylcyclines and third-generation tetracyclines. asm.orgmdpi.comnih.gov

The primary role of the colistin moiety in a this compound conjugate is to interact with and disrupt the Gram-negative bacterial membrane. nih.gov This action is initiated by the electrostatic attraction between the polycationic Dab residues of colistin and the anionic phosphate (B84403) groups of lipid A in the outer membrane. nih.gov

Membrane Permeabilization: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disruption and increased permeability of the outer membrane. nih.gov This "self-promoted uptake" mechanism is crucial, as it would create pores or channels through which the entire this compound conjugate or the released tetracycline moiety could enter the periplasmic space. nih.govmdpi.com

Synergistic Translocation: The membrane-disrupting property of colistin can act synergistically with tetracyclines. By increasing outer membrane permeability, colistin facilitates the access of the tetracycline component to its intracellular target, potentially allowing for lower effective concentrations of both drugs. frontiersin.org

Impact of Structural Modifications: The efficiency of membrane interaction is tied to colistin's structure. Analogues with increased lipophilicity in the fatty acid tail may show enhanced membrane insertion but could also lead to higher toxicity. acs.org Conversely, modifications that reduce the net positive charge of the peptide ring can decrease the initial electrostatic interaction with LPS, potentially weakening the molecule's ability to disrupt the membrane. acs.org Studies using fluorescently-labeled polymyxin (B74138) probes have visualized this process, showing initial accumulation in the outer membrane followed by translocation to the inner membrane and cytoplasm. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, have become indispensable tools in medicinal chemistry for understanding how a chemical's structure relates to its biological activity. amazon.comnih.govresearchgate.net These approaches are particularly valuable for optimizing lead compounds and predicting the activity of new molecules, thereby streamlining the drug discovery process. nih.govnih.gov For antibiotics like tetracyclines, these computational studies provide deep insights into the structural features essential for antibacterial efficacy.

Development of QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activities. wikipedia.org The goal is to develop a model that can reliably predict the activity of novel, untested compounds. nih.gov While literature specific to QSAR models for this compound is scarce, studies on the broader class of tetracycline derivatives demonstrate the utility of this approach. These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds with their measured biological activity. researchgate.netwikipedia.org

A notable example is the three-dimensional QSAR (3D-QSAR) study conducted on tetracycline and 14 of its derivatives to investigate the structural features required for anti-fibrillogenic activity, a non-antibacterial property. researchgate.net This study highlighted key substitution patterns that influence activity. Although focused on anti-prion activity, the methodology illustrates how QSAR can identify critical structural determinants for any biological effect. The study resulted in a six-variable model that successfully predicted activity based on specific structural modifications. researchgate.net

The key findings from this 3D-QSAR study on tetracycline derivatives are summarized below:

Structural FeatureImpact on ActivityRationale/Descriptor
Hydroxyl Group at C5 FavorablePresence of a hydroxyl group enhances activity.
Hydroxyl Group at C6 FavorablePresence of a hydroxyl group enhances activity.
Substituents on D-ring FavorableElectron-donating substituents on the aromatic D-ring are preferred.
Amide Group at C2 FavorableSubstitution with an alkylamine group at the C2 amide position is beneficial.
NMe2 Group at C4 FavorableThe natural (non-epi) configuration of the dimethylamino group is required for optimal activity.

Table 1: Summary of 3D-QSAR findings for tetracycline derivatives highlighting structural features that positively influence biological activity, based on a study of anti-fibrillogenic properties. researchgate.net

The development of robust QSAR models involves several critical steps, including the careful selection of molecular descriptors, the application of statistical methods like multiple linear regression analysis (MLRA) or machine learning algorithms, and rigorous validation to ensure the model's predictive power. mdpi.commdpi.com For antibacterial agents, such models can accelerate the discovery of new derivatives that overcome resistance by predicting their efficacy before synthesis. nih.gov

Molecular Docking and Dynamics Simulations to Elucidate Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (like this compound) and its biological target at an atomic level. drugdesign.orgnih.gov For tetracyclines, the primary target is the bacterial ribosome, specifically the 30S ribosomal subunit. nih.govplos.org These simulations provide crucial insights into the binding modes, the stability of the drug-target complex, and the energetic factors driving the interaction.

Tetracyclines exert their antibiotic effect by binding to the A-site of the 16S rRNA within the 30S subunit, which physically blocks the attachment of aminoacyl-tRNA and halts protein synthesis. plos.orgmdpi.com Molecular simulations have been instrumental in characterizing this binding. acs.org Studies have revealed that tetracyclines, in a complex with a Mg²⁺ ion, bind to a high-affinity site in the 30S subunit. nih.govacs.org The interaction involves multiple hydrogen bonds with rRNA nucleotides, particularly in helix 34. mdpi.com

MD simulations have been used to calculate the relative binding free energies of various tetracycline derivatives to the ribosome, providing a quantitative measure of their binding affinity. These calculations often show good agreement with experimental data and help explain why some derivatives are more potent than others. acs.org For instance, simulations have shown that the ribosome has a binding preference for potent antibiotics like tigecycline over tetracycline, and for tetracycline over the non-antibiotic 4-dedimethyl-tetracycline. acs.org

Tetracycline VariantCalculated Relative Binding Free Energy (kcal/mol) vs. TetracyclineExperimental Observation
Minocycline -1.1More potent than Tetracycline
Doxycycline -0.8More potent than Tetracycline
Tigecycline Favorable bindingPotent antibiotic, overcomes resistance
4-dedimethyl-Tc Unfavorable bindingNon-antibiotic

Table 2: Comparison of calculated relative ribosome binding free energies for several tetracycline variants from molecular dynamics simulations. A negative value indicates stronger binding than tetracycline. acs.orgacs.org

Furthermore, computational studies have been used to compare the binding of first-generation tetracyclines with newer glycylcyclines like tigecycline. oup.com Chemical probing and molecular modeling indicate that while both drug types bind to overlapping sites on the ribosome, differences in their interaction patterns and the steric hindrance provided by tigecycline's large substituent at position 9 may account for its ability to overcome common resistance mechanisms. nih.govoup.com MD simulations also support the ribosome as the primary target for tetracyclines, showing negligible binding affinity to other potential targets like elongation factor Tu (EF-Tu). acs.orgscispace.com These computational approaches are thus critical for rationalizing the structure-activity relationships of existing tetracyclines and guiding the design of new, more effective derivatives. researchgate.net

Advanced Analytical and Biophysical Characterization in Research Settings

Mass Spectrometry-Based Techniques for Metabolite Identification (in vitro enzymatic reactions)

Mass spectrometry is an indispensable tool for identifying and quantifying metabolites due to its high sensitivity and specificity. In the context of a prodrug like colimecycline, it is particularly useful for studying its conversion to the active compound, tetracycline (B611298), under in vitro enzymatic conditions that mimic physiological processes.

LC-MS/MS for Prodrug Cleavage Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing the components of complex mixtures. ajol.infolcms.cz It combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. ajol.info For a prodrug like this compound, which is a combination of tetracycline, lysine, and formaldehyde, LC-MS/MS is the method of choice for monitoring its cleavage in vitro.

In a research setting, in vitro studies using simulated gastric or intestinal fluids, or specific enzyme preparations (e.g., esterases), can be designed to investigate the hydrolysis of the prodrug. upm.esbiopharmaservices.com Lymecycline (B608756), a similar tetracycline prodrug, is known to be hydrolyzed to tetracycline within the gastrointestinal tract, and it is tetracycline that is absorbed into the systemic circulation. bebac.at A similar mechanism is expected for this compound.

An LC-MS/MS method would be developed to separate this compound from its expected primary cleavage product, tetracycline, and other potential byproducts. The analytes are first separated on a suitable chromatography column, such as a C18 column, and then introduced into the mass spectrometer. nih.govsigmaaldrich.com The mass spectrometer would be operated in a mode such as Multiple Reaction Monitoring (MRM) to selectively detect and quantify the parent drug and its metabolites. nih.govnih.gov This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) for both this compound and tetracycline and then monitoring for specific product ions that are characteristic of each molecule upon fragmentation. nih.govnih.gov

By analyzing samples from the in vitro reaction at various time points, researchers can track the disappearance of the this compound peak and the corresponding appearance and increase of the tetracycline peak, confirming the enzymatic cleavage.

Table 1: Representative LC-MS/MS Parameters for Tetracycline Analysis This table presents hypothetical yet representative parameters for the analysis of tetracycline, the active metabolite of this compound, as specific data for this compound is not readily available.

Parameter Setting Reference
Chromatography
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm) nih.gov
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid nih.govsigmaaldrich.com
Flow Rate 0.2 - 0.5 mL/min sigmaaldrich.comnih.gov
Column Temperature 30 °C sigmaaldrich.com
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion (Tetracycline) m/z 445.4 nih.gov
Product Ions (Tetracycline) m/z 410.3, 154.1 nih.gov

MALDI-TOF for Polymer Conjugation Confirmation (if applicable to formulation research, non-clinical)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of large molecules, including synthetic polymers and bioconjugates. winthrop.edunih.gov In non-clinical formulation research, a drug like this compound might be conjugated to a polymer to modify its solubility, stability, or release profile. MALDI-TOF MS is an excellent tool to confirm the success of such a conjugation reaction. sigmaaldrich.comresearchgate.net

The technique allows for the determination of the absolute molecular weight of the polymer and the polymer-drug conjugate. biopharmaservices.combruker.com By comparing the mass spectrum of the starting polymer with that of the final conjugate, a clear mass shift corresponding to the mass of the attached this compound molecule would confirm a successful conjugation. researchgate.net The high resolution of MALDI-TOF can also reveal the distribution of polymer chain lengths and the degree of functionalization (i.e., how many polymer chains have been successfully conjugated). nih.govsigmaaldrich.com

For analysis, the polymer-conjugate sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) and a cationization agent, then spotted onto a target plate. winthrop.edu A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined. winthrop.edubio-rad.com

Table 2: Hypothetical MALDI-TOF Data for Polymer Conjugation Analysis This table illustrates how MALDI-TOF data would be presented to confirm the conjugation of a hypothetical polymer with this compound.

Sample Average Molecular Weight (Mn) (Da) Dispersity (Đ) Peak Mass Shift (Da) Conclusion Reference
Unconjugated Polymer (e.g., PEG) 2000 1.05 N/A Characterization of starting material. nih.gov

Spectroscopic and Calorimetric Methods for Molecular Interaction Studies

Understanding how a drug interacts with its biological target is fundamental to pharmacology. Spectroscopic and calorimetric methods provide deep insights into the binding kinetics, thermodynamics, and conformational changes associated with these interactions. As this compound's activity is due to tetracycline, studies on tetracycline's binding are directly relevant.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nicoyalife.comnih.gov It is widely used to determine the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. bio-rad.comnicoyalife.com

In a typical SPR experiment to study tetracycline binding, a target molecule, such as a protein or a specific RNA aptamer, is immobilized on the surface of a sensor chip. nih.govwinthrop.edu A solution containing tetracycline (the analyte) is then flowed over the surface. nih.gov Binding of tetracycline to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, plotted in a sensorgram. bio-rad.comnih.gov The association phase shows the binding as a function of time, while the dissociation phase, where a buffer without the analyte is flowed, shows the release of the bound analyte. bio-rad.com

Table 3: Representative Kinetic Data from SPR Analysis of Tetracycline Binding This table presents example kinetic parameters for the interaction of tetracycline with a biological target, such as a DNA aptamer, as determined by SPR. Specific data for this compound is not available.

Interacting Pair Association Rate (ka) (M⁻¹s⁻¹) Dissociation Rate (kd) (s⁻¹) Dissociation Constant (KD) (nM) Reference
Tetracycline - DNA Aptamer 1.3 x 10⁵ 3.5 x 10⁻³ 27 nih.govoup.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov A single ITC experiment can provide a complete thermodynamic profile of a molecular interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). upm.esnih.gov

In an ITC experiment studying the interaction of tetracycline with a target like a riboswitch or an aptamer, a solution of tetracycline is titrated into a sample cell containing the target molecule. nih.govnih.gov The instrument measures the small heat changes that occur with each injection until the target molecule is saturated. malvernpanalytical.com The resulting data is plotted as heat change per injection versus the molar ratio of the reactants, and this isotherm is fitted to a binding model to extract the thermodynamic parameters. upm.esnih.gov This information helps to understand the driving forces of the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic effects. nih.govnih.gov

Table 4: Thermodynamic Parameters for Tetracycline Binding to a DNA Aptamer via ITC Data adapted from studies on tetracycline binding to demonstrate the type of information obtained from ITC.

Parameter Value Unit Interpretation Reference
Stoichiometry (n) 2 - Two molecules of tetracycline bind to one molecule of the aptamer. ntu.edu.sg
Dissociation Constant (KD) 53 nM High-affinity binding. ntu.edu.sg
Enthalpy Change (ΔH) -8.5 kcal/mol The binding is enthalpically driven and exothermic. nih.govresearchgate.net
Entropy Change (ΔS) 5.7 cal/mol·K The binding is entropically unfavorable. nih.govresearchgate.net

Fluorescence Spectroscopy for Conformational Changes Upon Binding

Fluorescence spectroscopy is a highly sensitive technique used to detect changes in the local environment of a fluorophore. nih.govnih.gov It can be used to monitor conformational changes in a protein or nucleic acid upon ligand binding. nih.govnih.gov Many studies utilize the intrinsic fluorescence of tryptophan residues in proteins or the fluorescence of the ligand itself if it is fluorescent, like tetracycline. oup.comnih.gov

When tetracycline binds to its target, such as the Tet Repressor protein (TetR) or an RNA aptamer, its fluorescence properties (intensity, emission maximum wavelength) can change significantly. oup.com An increase in fluorescence intensity and a shift in the emission wavelength (a blue shift to shorter wavelengths or a red shift to longer wavelengths) can indicate that the tetracycline molecule has moved into a more rigid or a different polarity environment within the binding pocket. d-nb.infolibretexts.org By monitoring these changes as a function of tetracycline concentration, a binding curve can be generated and the dissociation constant (KD) can be determined. Furthermore, time-resolved fluorescence can provide insights into the dynamics of the conformational states. nih.gov

Table 5: Fluorescence Spectroscopy Data for Tetracycline Binding-Induced Conformational Changes This table summarizes typical observations from fluorescence spectroscopy studies on tetracycline binding to a target.

System Observation Interpretation Reference
Tetracycline - RNA Aptamer Significant increase in tetracycline fluorescence upon binding. Tetracycline enters a more rigid and protected environment within the aptamer's binding pocket. oup.comnih.gov
Tetracycline - Tet Repressor Protein Changes in tryptophan fluorescence decay kinetics upon binding. Binding of tetracycline induces a conformational change in the protein structure. nih.gov

High-Throughput Screening Methodologies for Derivative Evaluation (non-clinical assays)

In the landscape of modern antibiotic research, the evaluation of new chemical entities derived from established compounds like this compound is accelerated by high-throughput screening (HTS) methodologies. medwinpublishers.com These advanced techniques allow for the rapid, automated testing of vast libraries of chemical compounds against specific biological targets, providing a crucial first step in identifying promising new drug candidates in a non-clinical setting. bmglabtech.com The primary goal of HTS in this context is to pinpoint "hits"—novel this compound derivatives that exhibit desired activity, which can then be selected for more rigorous downstream analysis. bmglabtech.com

The evaluation of this compound derivatives typically employs two main HTS strategies: cell-based (phenotypic) assays and target-based assays. medwinpublishers.combmglabtech.com These methods are often implemented using miniaturized formats, such as 96-well or 384-well microtiter plates, and leverage robotics and sophisticated data analysis to process thousands of compounds efficiently. uwm.edu

Cell-Based High-Throughput Screening

Cell-based, or phenotypic, screening is a cornerstone of antibiotic discovery. This approach assesses the effect of this compound derivatives on whole bacterial cells, providing a direct measure of their antimicrobial activity. asm.org A key advantage of this method is that it can identify compounds that are effective against bacteria through various mechanisms, without prior knowledge of the specific molecular target.

One prominent cell-based HTS method is the measurement of bacterial growth inhibition. In this assay, a library of this compound derivatives is added to individual wells containing a bacterial culture. The growth of the bacteria is then monitored over time, often by measuring the optical density or by using a viability dye that fluoresces in the presence of living cells. A reduction in growth or fluorescence compared to untreated controls indicates that a derivative has potential antibacterial properties. For intracellular pathogens, specialized HTS assays have been developed to assess the ability of compounds to inhibit bacterial replication within host cells. asm.org For instance, Lymecycline has been evaluated in high-throughput assays to determine its ability to inhibit the intracellular growth of Legionella pneumophila. asm.org

Another powerful cell-based technique is Bacterial Cytological Profiling (BCP) . This high-throughput imaging method rapidly categorizes antibiotics based on the morphological changes they induce in bacterial cells. frontiersin.org By observing specific alterations in features like cell shape, DNA condensation, and membrane integrity after treatment with a this compound derivative, researchers can infer its mechanism of action. frontiersin.org This approach has been noted as a valuable tool for screening compounds like Lymecycline. frontiersin.org

Below is an illustrative table representing the kind of data that could be generated from a primary cell-based screen of hypothetical this compound derivatives.

Derivative IDBacterial StrainConcentration (µM)% Growth InhibitionHit
COLI-D1E. coli ATCC 259221095.2Yes
COLI-D2E. coli ATCC 259221012.5No
COLI-D3S. aureus ATCC 292131098.7Yes
COLI-D4S. aureus ATCC 29213105.3No

Target-Based High-Throughput Screening

Target-based screening focuses on the interaction of this compound derivatives with a specific, isolated molecular component of the bacterium, such as an enzyme or the ribosome. bmglabtech.com This approach is highly valuable for understanding the precise mechanism of action and for optimizing the chemical structure of a lead compound to enhance its potency against the target.

For tetracycline-class antibiotics like this compound, the primary target is the bacterial ribosome, where they inhibit protein synthesis. medwinpublishers.com A common target-based HTS assay is a binding assay , which measures the affinity of a derivative for the bacterial ribosome. Fluorescence polarization (FP) is a frequently used technique for this purpose. In an FP-based assay, a fluorescently labeled tetracycline molecule is displaced from the ribosome by a this compound derivative that binds to the same site. This displacement results in a change in the polarization of the emitted light, which can be quantified to determine the binding affinity of the test compound.

Another relevant target-based approach involves screening for inhibitors of tetracycline resistance mechanisms, such as efflux pumps or ribosomal protection proteins. For example, a screen could be designed to identify this compound derivatives that are not substrates for a specific tetracycline efflux pump, or that can inhibit the function of such a pump, thereby restoring susceptibility in resistant bacterial strains.

The following table illustrates potential findings from a target-based fluorescence polarization assay evaluating the binding of hypothetical this compound derivatives to the bacterial 70S ribosome.

Derivative IDTargetAssay TypeDissociation Constant (Kd) in nMRelative Potency
COLI-D170S RibosomeFluorescence Polarization50High
COLI-D270S RibosomeFluorescence Polarization>1000Low
COLI-D370S RibosomeFluorescence Polarization25Very High
COLI-D470S RibosomeFluorescence Polarization800Moderate

The integration of both cell-based and target-based high-throughput screening methodologies provides a comprehensive framework for the non-clinical evaluation of this compound derivatives. This dual approach not only enables the discovery of novel antibacterial agents but also facilitates a deeper understanding of their mechanisms of action, which is essential for their development into effective therapeutics.

Theoretical and Computational Chemistry Studies of Colimecycline

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanics (QM) offers a foundational framework for understanding the electronic structure and inherent properties of molecules like colimecycline. malnalab.hu By solving approximations of the Schrödinger equation, QM methods can elucidate electron distribution, molecular geometry, and chemical bonding, which are essential for predicting a molecule's behavior and reactivity. malnalab.hu

Molecular Orbital Analysis and Reactivity Predictions

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. uoa.gr Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. researchgate.net

For this compound, a HOMO-LUMO analysis would be critical for predicting its chemical reactivity. The analysis would identify the specific atoms or regions on the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, the analysis could pinpoint the electrophilicity of the carbonyl carbons in the tetracycline (B611298) ring system and the nucleophilicity of the dimethylamino group and the various hydroxyl groups. The energy gap between the HOMO and LUMO is also a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. medwinpublishers.com

Table 1: Illustrative Hypothetical Frontier Molecular Orbital Data for this compound. This table presents hypothetical data to exemplify the typical output of a quantum mechanical calculation for a molecule like this compound.
ParameterCalculated Value (eV)Predicted Implication
HOMO Energy-6.2 eVIndicates electron-donating capability (nucleophilicity), likely localized on the dimethylamino and phenol-like moieties.
LUMO Energy-1.5 eVIndicates electron-accepting capability (electrophilicity), likely localized on the conjugated ketone systems of the tetracycline core.
HOMO-LUMO Gap (ΔE)4.7 eVSuggests moderate chemical stability, indicating the energy required for electronic excitation.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which are invaluable for structural elucidation and comparison with experimental data. researchgate.net Methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can predict Infrared (IR) and Raman spectra. researchgate.netgoogleapis.com

For this compound, theoretical calculations could predict the absorption maxima in its UV-Vis spectrum, corresponding to the π→π* transitions within its conjugated tetracyclic core. Similarly, predicted IR spectra would show characteristic vibrational frequencies for its functional groups, such as the stretching of O-H (hydroxyls), C=O (ketones and amides), and N-H (amines and amides) bonds. Comparing these predicted spectra with experimentally measured ones provides a robust method for confirming the molecule's structure and understanding its electronic and vibrational characteristics.

Table 2: Illustrative Comparison of Predicted and Experimental IR Frequencies for Key Functional Groups in this compound. This table is a hypothetical representation to show how theoretical calculations are validated against experimental results.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
Hydroxyl (O-H)Stretching34503200-3600
Amide (N-H)Stretching33503300-3500
Carbonyl (C=O)Stretching1680, 1645, 16051580-1700
Dimethylamino (C-N)Stretching12401200-1250

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. scribd.comdrugbank.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, stability, and interactions of biomolecules in a simulated physiological environment. chemrxiv.orgscienceopen.com

Simulations of this compound in Solvent Environments

MD simulations are crucial for understanding how a drug molecule like this compound behaves in a biological medium, which is typically an aqueous environment. These simulations model the explicit interactions between the drug and surrounding water molecules, providing insight into solvation, conformational stability, and flexibility.

A study investigating potential therapeutic agents for COVID-19 performed MD simulations on a complex of lymecycline (B608756) bound to the main protease (Mpro) of the virus. chemrxiv.org Such simulations are used to assess the stability of the drug-protein complex. scienceopen.com Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms from their initial position, and the Radius of Gyration (RoG), which indicates the complex's compactness. A stable RMSD and RoG over the simulation time suggest that the ligand remains securely bound and the complex is stable. scienceopen.com These simulations provide a dynamic view that complements the static picture from molecular docking. chemrxiv.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Drug-Protein Complex.
ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system. chemrxiv.org
Water ModelTIP3P, SPC/EProvides a realistic representation of the aqueous solvent.
Simulation Time50-200 nsEnsures adequate sampling of molecular motions and conformational states. scienceopen.com
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
ElectrostaticsParticle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions. chemrxiv.org

Dynamics of Prodrug Cleavage and Component Release

A defining characteristic of this compound is its nature as a prodrug that undergoes hydrolysis to release the active tetracycline antibiotic. Understanding the mechanism and dynamics of this cleavage is critical. While specific MD studies on this compound hydrolysis are not prevalent, the methodology for studying such reactions is well-established, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.gov

In a QM/MM approach, the chemically reactive part of the system—specifically, the atoms involved in the bond cleavage of the N-Lysinomethyl side chain—is treated with high-accuracy quantum mechanics. nih.govetflin.com The rest of the this compound molecule, the surrounding water molecules, and any potential enzymatic catalysts are treated with computationally less expensive classical molecular mechanics (MM). nih.gov This hybrid method allows for the simulation of chemical reactions within a large, complex biological environment. Such a simulation could map the entire reaction pathway for the hydrolysis of this compound, identify the transition state structures, and calculate the activation energy required for the cleavage, thereby providing a complete atomistic picture of its activation. nih.gov

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico techniques, particularly molecular docking and virtual screening, are integral to modern drug discovery. researchgate.netmdpi.com These methods are used to predict the binding affinity and orientation of small molecules to a biological target, guiding the design of novel analogues with improved efficacy or identifying new uses for existing drugs (drug repositioning). vulcanchem.cometflin.com

In a recent study, lymecycline was identified through molecular docking as a potential inhibitor of the main protease of the SARS-CoV-2 virus. chemrxiv.org The study screened a library of approved drugs and found that lymecycline exhibited a strong binding affinity to the enzyme's active site. chemrxiv.org This demonstrates the power of in silico screening to quickly identify promising candidates for further investigation.

Furthermore, computational approaches are used to design novel tetracycline analogues to combat the growing problem of antibiotic resistance. researchgate.net One major resistance mechanism involves the TetR repressor protein. In silico studies have focused on designing new tetracycline derivatives and using molecular docking to predict their binding affinity to TetR. etflin.comresearchgate.net By modifying the core tetracycline structure, researchers have identified novel compounds with superior binding energies compared to existing drugs, suggesting they could be more effective at inhibiting the resistance mechanism. etflin.com These computational predictions provide a rational basis for selecting which novel analogues to synthesize and test experimentally. researchgate.net

Table 4: Molecular Docking Binding Affinities of Lymecycline and Novel Tetracycline Analogues Against Protein Targets.
CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
LymecyclineSARS-CoV-2 Main Protease-8.87 chemrxiv.org
Novel Analogue C1 (7-Fluoro)TetR Repressor-8.9 etflin.comresearchgate.net
Novel Analogue C17TetR Repressor-8.6 etflin.comresearchgate.net
Novel Analogue C12TetR Repressor-8.5 etflin.comresearchgate.net
Novel Analogue C11TetR Repressor-8.4 etflin.comresearchgate.net

Future Directions and Unanswered Questions in Colimecycline Research

Exploration of Alternative Linkage Strategies and Prodrug Formulations

The development of prodrugs and alternative linkage strategies represents a promising frontier for enhancing the therapeutic profile of colimecycline. Research in this area focuses on modifying the molecule to improve its physicochemical properties, and pharmacokinetic profile.

One area of exploration involves the use of macromolecular polymer prodrugs. These formulations can be designed to create long-acting drug delivery systems, potentially leading to sustained and tunable drug release while improving stability. nih.gov Strategies may include the selection of various covalent linkers that differ in their rate of hydrolysis or the incorporation of steric effects to control the accessibility of water or enzymes to these linkers. nih.gov

Another approach is the creation of co-prodrugs, where this compound could be conjugated with another therapeutic agent to achieve synergistic effects and improve encapsulation within delivery vehicles like micelles. nih.gov This strategy can mask polar functional groups, increasing lipophilicity and facilitating concurrent delivery of drugs that would otherwise be challenging to administer together. nih.gov The choice of linkage, such as a more stable amide bond over an ester linkage, can also significantly influence the release kinetics of the active drug. nih.gov

Future research could systematically investigate a variety of promoieties and linkers to optimize the release profile of this compound. This includes exploring different fatty acyl chains to modify the solubility and dissolution rate of the resulting prodrug. nih.gov

Deeper Elucidation of Molecular Recognition and Binding Mechanisms

A more profound understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and the development of more effective derivatives. Molecular recognition, the specific binding of one molecule to another, is governed by a complex interplay of structural and dynamic factors. plos.org

Advanced techniques can be employed to dissect the binding mechanisms of this compound. This includes characterizing the interaction patterns between the drug and its target, which for tetracyclines is primarily the bacterial ribosome. nih.gov Understanding these interactions in detail can reveal mechanisms of action and potential resistance. nih.gov

Computational methods like supervised molecular dynamics (SuMD) simulations offer a powerful tool to study the entire process of ligand-target recognition, from the unbound to the bound state, with reduced computational cost. frontiersin.org This approach can overcome some limitations of traditional molecular docking, especially when dealing with flexible molecules like RNA, a key component of the ribosome. frontiersin.org These simulations can provide insights into the binding pathways and the role of conformational changes in both the drug and its target. plos.org The interplay between conformational selection, where the protein samples a binding-competent state, and induced fit, where the ligand induces a conformational change upon binding, can be elucidated through such studies. plos.org

Future investigations should aim to create a detailed atomistic picture of the this compound-ribosome interaction, which will be invaluable for understanding its mechanism and for designing new antibiotics that can overcome existing resistance mechanisms.

Development of Advanced Research Tools and Probes Based on this compound's Structure

The unique chemical scaffold of this compound can be leveraged to develop sophisticated research tools and probes for studying various biological processes. These tools can include reagents such as fluorescently labeled molecules, photoaffinity probes, and other chemical biology instruments. cam.ac.uknih.gov

The development of such tools is a multi-step process that requires careful design and validation. hilarispublisher.com The initial step involves identifying a theoretical basis for the tool's function and generating the necessary chemical modifications. hilarispublisher.com For instance, a fluorescent probe based on this compound could be used to visualize its distribution within bacterial cells or to study its interaction with the ribosome in real-time.

Photoaffinity labeling, which uses a photoreactive group to covalently link the probe to its binding partner upon light activation, is another powerful technique. nih.gov A photoaffinity probe derived from this compound could definitively identify its binding sites on the ribosome and potentially uncover secondary or off-target interactions. nih.gov The development of such probes requires careful consideration of the linker chemistry to ensure that the modification does not disrupt the compound's natural binding properties. nih.gov

The creation of these research tools would not only advance our understanding of this compound's mode of action but also provide valuable reagents for the broader scientific community to study ribosomal function and antibiotic resistance. cam.ac.uk

Research Tool TypePotential Application for this compoundKey Development Consideration
Fluorescent Probe Visualize cellular uptake and subcellular localization. Monitor binding to the ribosome in real-time.Minimizing perturbation of binding affinity by the fluorophore.
Photoaffinity Probe Irreversibly crosslink to the ribosomal binding site for precise identification. Identify potential off-target interactions.Strategic placement of the photoreactive group and linker.
Biotinylated Probe Affinity-based purification of binding partners.Ensuring the biotin (B1667282) tag does not sterically hinder binding.

Integration of Multiscale Computational Approaches for Predictive Modeling

The complexity of biological systems necessitates the use of multiscale computational models that can bridge different levels of biological organization, from the atomic to the cellular level. nih.govnih.gov Integrating these approaches can provide a more holistic and predictive understanding of this compound's behavior. kuleuven.be

These computational models can encompass a range of techniques, including:

Quantum Mechanics (QM): To study the electronic structure and reactivity of this compound.

Molecular Dynamics (MD) Simulations: To investigate the conformational dynamics of this compound and its interactions with the ribosome and other biomolecules. nih.gov

Coarse-Grained (CG) Modeling: To simulate larger systems and longer timescales, such as the diffusion of this compound through the bacterial cell envelope.

Systems Biology Modeling: To predict how this compound affects cellular networks and pathways. nih.gov

By combining these methods, researchers can create a comprehensive in silico model of this compound's journey from outside the bacterial cell to its final target. frontiersin.org For example, a multiscale model could predict how changes in the extracellular environment affect the uptake of the drug and its ultimate efficacy. nih.gov These models can also be used to simulate the effects of chemical modifications on the drug's binding affinity and mechanism of action, thereby guiding the design of new derivatives. imechanica.org

The development and application of such predictive models represent a significant challenge but hold immense promise for accelerating the discovery and development of new antibiotics. imechanica.org

Investigation of Environmental Stability and Degradation Pathways in Research Environments

Understanding the stability and degradation of this compound in various research environments is crucial for ensuring the accuracy and reproducibility of experimental results. The degradation of the compound can lead to a loss of activity and the formation of potentially interfering byproducts.

Future research should systematically investigate the stability of this compound under a range of conditions commonly encountered in the laboratory, including different pH values, temperatures, light exposures, and in various types of culture media. This would involve developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to quantify the parent compound and its degradation products over time.

Identifying the major degradation pathways, whether through hydrolysis, oxidation, or photodecomposition, is also a key objective. This knowledge can help in establishing appropriate storage and handling procedures to minimize degradation. Furthermore, understanding the chemical nature of the degradation products is important, as they could potentially have biological activity or interfere with assays.

This research will not only ensure the integrity of future studies on this compound but also contribute to a broader understanding of the chemical stability of tetracycline (B611298) antibiotics in general.

Q & A

Basic Research Questions

Q. What are the critical parameters for designing reproducible synthesis protocols for Colimecycline (CAS 58298-92-3)?

  • Methodological Answer :

  • Experimental Design : Use a fractional factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration) impacting yield and purity .
  • Characterization : Include NMR (¹H/¹³C), HPLC purity (>95%), and mass spectrometry for structural validation .
  • Reporting : Follow Beilstein Journal guidelines: limit main text to 5 key compounds, with full synthetic details in supplementary materials .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation time, control groups) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure comparability .
  • Error Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and report confidence intervals for IC₅₀ values .
  • Replication : Conduct triplicate experiments under identical conditions to confirm reproducibility .

Q. What are the best practices for validating this compound’s mechanism of action in antimicrobial studies?

  • Methodological Answer :

  • Control Groups : Include positive controls (e.g., tetracycline derivatives) and negative controls (solvent-only treated samples) .
  • Omics Integration : Pair phenotypic assays with transcriptomic/proteomic profiling to identify target pathways .
  • Dose-Response Curves : Use nonlinear regression models to calculate EC₅₀ and assess potency gradients .

Advanced Research Questions

Q. How can machine learning optimize this compound derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Dataset Curation : Compile structural descriptors (logP, polar surface area) and ADMET data from public repositories (ChEMBL, PubChem) .
  • Model Training : Apply QSAR models using Random Forest or Gradient Boosting algorithms to predict bioavailability .
  • Validation : Cross-validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What strategies resolve contradictions in this compound’s cytotoxicity profiles between in vitro and in vivo models?

  • Methodological Answer :

  • Species-Specific Analysis : Compare metabolic pathways (e.g., cytochrome P450 isoforms) across test organisms .
  • Toxicokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data to human doses .
  • Multi-Omics Correlation : Link transcriptomic signatures of toxicity (e.g., oxidative stress markers) across models .

Q. How should researchers structure a meta-analysis of this compound’s efficacy against multidrug-resistant pathogens?

  • Methodological Answer :

  • Inclusion Criteria : Define MIC ranges, bacterial strains, and clinical vs. preclinical data .
  • Bias Mitigation : Use PRISMA guidelines to screen studies and assess risk of bias via ROBINS-I tool .
  • Data Synthesis : Apply random-effects models to account for heterogeneity in study designs .

Data Presentation Guidelines

  • Tables :

    ParameterOptimal RangeAnalytical MethodReference
    Purity≥95%HPLC
    Solubility (H₂O)2.1 mg/mLUV-Vis
    LogD (pH 7.4)1.8Shake-flask
  • Figures : Avoid overcrowded structures; use color-coded heatmaps for bioactivity data .

Ethical and Reporting Standards

  • Reproducibility : Deposit raw data in FAIR-compliant repositories (e.g., Zenodo) with unique identifiers .
  • Conflict of Interest : Declare funding sources and non-financial biases (e.g., institutional partnerships) .

Note: this compound (CAS 58298-92-3) is cited in international trade databases under HS code 291430 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.